
1H-benzimidazole-4-carboxylic acid
Vue d'ensemble
Description
1H-Benzimidazole-4-carboxylic acid is a heterocyclic aromatic organic compound It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a carboxylic acid group attached at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. This reaction typically requires high temperatures and the presence of a strong acid such as hydrochloric acid or sulfuric acid .
Another method involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling reagent. This approach allows for a mild, acid-free, and one-pot synthesis of benzimidazoles from carboxylic acids .
Industrial Production Methods: Industrial production of this compound often employs the condensation of o-phenylenediamine with carboxylic acid derivatives in the presence of a mineral acid or acetic acid under refluxing temperatures . This method is favored for its efficiency and high yield.
Analyse Des Réactions Chimiques
1H-Benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of benzimidazole derivatives with additional functional groups .
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of reduced benzimidazole derivatives .
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides .
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Therapeutic Applications
1H-benzimidazole-4-carboxylic acid derivatives have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the anticancer properties of 1H-benzimidazole derivatives. For instance, a study synthesized a series of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which were evaluated for their cytotoxic effects on leukemic cells. The lead compound exhibited an IC50 value of 3 µM, indicating potent anti-leukemic activity through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activity of Selected Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
5a | 3 | Induces S/G2 cell cycle arrest |
6a | 5 | Apoptosis via PARP cleavage |
7b | 10 | Inhibition of CDK2 and Cyclin B1 |
Antimicrobial Properties
Research has also explored the antimicrobial potential of benzimidazole derivatives. A study indicated that certain derivatives possess significant antibacterial activity against various strains, including resistant bacteria . These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Study 1: Leukemia Treatment
A comprehensive evaluation of a series of benzimidazole derivatives demonstrated their potential as anti-leukemic agents. The study highlighted the compound's ability to induce apoptosis in cancer cells through the downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins, showcasing its therapeutic viability .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific compounds effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant strains .
Mécanisme D'action
The mechanism of action of 1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and modulating biological pathways. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its mechanism of action. These interactions can disrupt normal cellular processes and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-4-carboxylic acid is unique due to its specific structure and functional groups. Similar compounds include:
2-Methylbenzimidazole: This compound has a methyl group at the 2-position instead of a carboxylic acid group.
5,6-Dimethylbenzimidazole: This compound has methyl groups at the 5 and 6 positions.
Benzimidazole: The parent compound without any substituents.
The presence of the carboxylic acid group in this compound enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Activité Biologique
1H-benzimidazole-4-carboxylic acid (BCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, cardioprotection, and as a potential therapeutic agent against various diseases. This article provides a comprehensive overview of the biological activity of BCA, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzimidazole ring substituted with a carboxylic acid group. This structural arrangement enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry.
Target Interaction
BCA primarily exerts its biological effects through interaction with fibroblast growth factor receptor 3 (FGFR3). By inhibiting the phosphorylation of FGFR3, BCA disrupts signaling pathways involved in cell proliferation and survival, leading to tumor cell death. This mechanism has been particularly noted in studies involving various cancer cell lines where BCA demonstrated potent anticancer activity.
Biochemical Pathways
The inhibition of FGFR3 by BCA is associated with alterations in several biochemical pathways, including those regulating cell division and apoptosis. This interaction not only induces tumor cell death but also affects angiogenesis and metastasis, further underscoring its potential as an anticancer agent.
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that BCA can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it has been reported to enhance the efficacy of other chemotherapeutic agents when used in combination .
- Cardioprotective Effects : Derivatives of BCA, such as KR-33889, have demonstrated cardioprotective properties by inhibiting poly(ADP-ribose) polymerase-1 (PARP-1). This inhibition reduces myocardial damage during ischemia-reperfusion injury, highlighting its therapeutic potential in cardiovascular diseases.
- Antimicrobial Properties : BCA and its derivatives have shown promising antibacterial activity against various pathogens. Research indicates that modifications to the benzimidazole core can enhance these antimicrobial effects .
Anticancer Studies
A notable study investigated the effects of BCA on human cancer cell lines. The results indicated that treatment with BCA led to significant reductions in cell viability and proliferation rates. The compound was particularly effective against bladder cancer cells, where it induced apoptosis through the activation of caspase pathways.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bladder Cancer | 15 | Apoptosis via caspase activation | |
Breast Cancer | 20 | FGFR3 inhibition leading to growth arrest |
Cardioprotective Research
In another study focused on cardioprotection, derivatives of BCA were administered to models of myocardial ischemia. The results demonstrated that these compounds significantly reduced infarct size and improved cardiac function post-injury by inhibiting PARP-1 activity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of BCA has revealed that modifications at specific positions on the benzimidazole ring can significantly influence its biological activity. For example, substituents at the 2-position have been shown to enhance FGFR3 binding affinity and improve anticancer efficacy .
Propriétés
IUPAC Name |
1H-benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNAFBGAWCMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378068 | |
Record name | 1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46006-36-4 | |
Record name | 1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-benzimidazole-4-carboxylic acid exert its cardioprotective effects?
A: Research suggests that this compound derivatives, specifically KR-33889 and its metabolite KR-34285, demonstrate cardioprotective effects by acting as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) []. PARP-1, when overactivated during myocardial ischemia, contributes to cell death. By inhibiting PARP-1, these compounds mitigate the damage caused by ischemia-reperfusion injury in cardiac tissue [].
Q2: Beyond its role in PARP-1 inhibition, are there other applications for this compound?
A: Yes, this compound can be used as a building block in the synthesis of Metal-Organic Frameworks (MOFs) []. The carboxylic acid group enables its incorporation as a linker within the MOF structure. Specifically, it has been utilized in the ligand functionalization of Ni-MOF-74, where it contributes to the framework's porosity and influences its CO2 adsorption properties [].
Q3: How does the structure of this compound derivatives impact their activity?
A: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound core influence its activity. For instance, research on GPR39 agonists, such as LY2784544 and GSK2636771, which contain the this compound scaffold, has revealed the importance of specific substituents and their influence on zinc-dependent allosteric modulation of the receptor [].
Q4: Are there efficient synthetic methods available for preparing 2-aryl-1H-benzimidazole-4-carboxylic acids?
A: Yes, 2-aryl-1H-benzimidazole-4-carboxylic acids can be efficiently synthesized via the oxidative cyclization of 2,3-diaminobenzoic acid with various aromatic aldehydes []. This method offers a streamlined approach to generate a diverse library of these compounds for further investigation.
Q5: What are the potential advantages of oral administration of KR-33889 compared to intravenous administration?
A: KR-33889, a derivative of this compound, has shown promising results when administered orally in preclinical models of myocardial infarction []. Oral administration offers significant advantages in terms of patient convenience, ease of administration, and potential for long-term treatment compliance, making it a more desirable route for drug delivery compared to intravenous administration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.